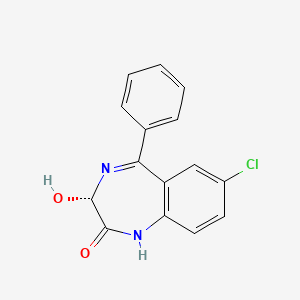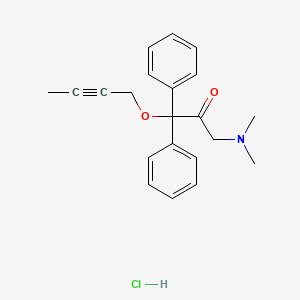
5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrofurylidene Group: This step involves the condensation of the oxazolidinone with 5-nitro-2-furfuraldehyde in the presence of a suitable catalyst.
Attachment of the Piperazinylmethyl Group: The final step includes the alkylation of the intermediate compound with 3,4-dimethylpiperazine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: Nitroso and hydroxylamine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology
In biological research, it can be used to study the interactions of oxazolidinones with biological targets, such as enzymes or receptors.
Medicine
Oxazolidinones, including this compound, are investigated for their potential as antimicrobial agents, particularly against resistant bacterial strains.
Industry
The compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone involves its interaction with specific molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit protein synthesis by binding to the bacterial ribosome. The nitrofurylidene group can also generate reactive oxygen species, leading to oxidative stress in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone used as an antibiotic.
Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is unique due to its specific structural features, such as the presence of the nitrofurylidene group and the piperazinylmethyl moiety, which may confer distinct biological activities and pharmacokinetic properties.
Propriétés
Numéro CAS |
93722-19-1 |
|---|---|
Formule moléculaire |
C15H21N5O5 |
Poids moléculaire |
351.36 g/mol |
Nom IUPAC |
5-[(3,4-dimethylpiperazin-1-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H21N5O5/c1-11-8-18(6-5-17(11)2)9-13-10-19(15(21)25-13)16-7-12-3-4-14(24-12)20(22)23/h3-4,7,11,13H,5-6,8-10H2,1-2H3/b16-7+ |
Clé InChI |
VQRWKNSHAPORCJ-FRKPEAEDSA-N |
SMILES isomérique |
CC1CN(CCN1C)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
CC1CN(CCN1C)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















